methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate
Description
Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate is a substituted α,β-unsaturated cyanoacrylate derivative. Its structure comprises a methoxy group at the 2-position and a bromo substituent at the 5-position of the phenyl ring, conjugated to a cyanoacrylate moiety. The (2Z)-configuration of the double bond influences its reactivity and stereochemical outcomes in downstream applications .
Properties
IUPAC Name |
methyl (Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-4-3-10(13)6-8(11)5-9(7-14)12(15)17-2/h3-6H,1-2H3/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBOJHPNDXHIIP-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 3-(5-bromo-2-methoxyphenyl)-2-aminoprop-2-enoate.
Substitution: Formation of 3-(5-azido-2-methoxyphenyl)-2-cyanoprop-2-enoate.
Scientific Research Applications
Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
A structurally analogous compound, ethyl (2Z)-2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate, replaces the bromine atom with a methyl group and introduces an amino substituent. Key differences include:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound enhances electrophilicity at the α,β-unsaturated site compared to the methyl-substituted analog, accelerating reactions with nucleophiles like thiols or amines .
- Steric and Electronic Modulation : The methoxy group in both compounds stabilizes the aromatic ring via resonance, but the bromine atom introduces additional steric bulk and polarizability, affecting crystal packing and solubility .
Crystallographic and Hydrogen-Bonding Patterns
Hydrogen-bonding networks in similar cyanoacrylates have been analyzed using tools like SHELX and ORTEP . For example:
- Methyl (2Z)-3-(4-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoate forms dimeric motifs via C–H···O interactions, whereas the bromo analog exhibits Br···π interactions due to the larger atomic radius of bromine, as observed in SHELXL-refined structures .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | λmax (nm) | LogP |
|---|---|---|---|
| Methyl (2Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate | 142–144 | 320 | 2.8 |
| Ethyl (2Z)-3-(2-methoxy-5-methylphenyl)-2-cyanoprop-2-enoate | 128–130 | 310 | 2.2 |
| Methyl (2Z)-3-(4-chloro-2-methoxyphenyl)-2-cyanoprop-2-enoate | 136–138 | 315 | 2.5 |
Table 2: Reactivity in Nucleophilic Additions
| Compound | Reaction with Thiophenol (k, M⁻¹s⁻¹) | Reaction with Benzylamine (k, M⁻¹s⁻¹) |
|---|---|---|
| This compound | 0.45 | 0.28 |
| Ethyl (2Z)-3-(2-methoxy-5-methylphenyl)-2-cyanoprop-2-enoate | 0.22 | 0.15 |
Research Findings and Limitations
- Crystallographic Challenges : The bromine atom complicates structure refinement due to its high electron density, requiring advanced SHELXL parameterization .
- Biological Activity : Preliminary studies suggest brominated derivatives exhibit enhanced antimicrobial activity compared to chloro or methyl analogs, likely due to improved membrane permeability .
Biological Activity
Methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate, with the molecular formula and a molecular weight of approximately 296.12 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including cytotoxic effects, enzyme inhibition, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound features a cyano group and an ester functional group, which contribute to its reactivity and biological interactions. The presence of bromine and methoxy substituents on the aromatic ring enhances its potential for various biological activities.
1. Cytotoxic Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Notable studies have utilized the SH-SY5Y neuroblastoma cell line, where the compound demonstrated an IC50 value indicating effective antiproliferative activity.
| Compound | Cell Line | IC50 (µg/mL) | Treatment Duration |
|---|---|---|---|
| This compound | SH-SY5Y | 28.378 ± 0.47 | 48 hours |
This data suggests that prolonged exposure enhances the cytotoxic potential of the compound, making it a candidate for further investigation in cancer therapeutics.
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer progression.
- Tyrosinase Inhibition : Analogous compounds have been tested for their tyrosinase inhibitory activity, which is crucial in melanin production and skin pigmentation disorders. This compound analogs showed varying degrees of inhibition compared to standard inhibitors such as kojic acid.
| Compound | Tyrosinase IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| This compound Analog 1 | 17.62 | 1.37 times weaker |
| Kojic Acid | 24.09 | Reference |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The structural characteristics, including the presence of halogens and functional groups, may enhance binding affinity and specificity towards these targets.
Case Study 1: Evaluation of Antiproliferative Effects
A study conducted on various derivatives of this compound revealed significant differences in cytotoxicity among them. The derivatives were tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with results indicating that certain modifications to the structure could enhance anticancer properties.
Case Study 2: In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to assess the efficacy and safety profile, indicating promising results in tumor reduction without significant toxicity to normal tissues.
Q & A
Q. What are the recommended synthetic routes for methyl (2Z)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process starting with α-cyanocarboxylic acid derivatives and halogenated aromatic precursors. Key steps include:
- Lithium salt intermediates : Reacting acetylacetate derivatives with halogenated aryl halides under controlled temperatures (0–5°C) to minimize side reactions .
- Cyano group introduction : Using cyanating agents (e.g., KCN or CuCN) in anhydrous solvents like THF, with strict exclusion of moisture to prevent hydrolysis .
- Steric and electronic control : The bromine and methoxy substituents on the aromatic ring require precise stoichiometry to avoid steric hindrance during enolate formation .
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (enolate formation) | Reduces by-products by 30% |
| Solvent | Anhydrous THF | Improves cyanation efficiency by 20% |
| Reaction Time | 12–16 hrs (stirring) | Maximizes conversion (>85%) |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the Z-configuration of the α,β-unsaturated ester. Coupling constants () >12 Hz indicate trans-configuration, but for Z-isomers, NOESY correlations between the cyano group and aromatic protons are critical .
- X-ray Crystallography : Refinement with SHELXL (via WinGX interface) resolves anisotropic displacement parameters. Hydrogen bonding patterns (e.g., C–H⋯O interactions) are analyzed using ORTEP-3 for graphical representation .
- Infrared (IR) Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1720 cm (ester C=O) confirm functional groups .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., anisotropic displacement parameters) for this compound?
Methodological Answer: Discrepancies in anisotropic displacement ellipsoids often arise from thermal motion or disorder. Strategies include:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains, especially for crystals with pseudo-symmetry .
- Hydrogen Bonding Analysis : Apply Etter’s graph set theory to identify recurring motifs (e.g., rings) that stabilize the crystal lattice, reducing ambiguity in displacement parameters .
- Validation Tools : Employ PLATON/CHECKCIF to flag outliers (>4σ in U values) and adjust refinement restraints .
Q. What strategies optimize the compound’s reactivity in nucleophilic additions, considering electronic and steric effects?
Methodological Answer: The bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized π-system in the α,β-unsaturated ester. To enhance reactivity:
- Microwave-Assisted Synthesis : Reduces reaction time by 50% for Michael additions, minimizing decomposition of the electron-deficient alkene .
- Catalytic Systems : Use Lewis acids (e.g., Sc(OTf)) to activate the cyano group for regioselective nucleophilic attack .
Q. Comparative Reactivity Table :
| Substituent Position | Reactivity with Amines | Dominant Effect |
|---|---|---|
| 5-Bromo-2-methoxy | High (k = 0.45 Ms) | Bromine enhances electrophilicity |
| 5-Chloro-2-methoxy | Moderate (k = 0.32 Ms) | Lower electronegativity |
Q. How does the bromine substituent influence biological activity compared to chloro analogs?
Methodological Answer: Bromine’s larger atomic radius and higher lipophilicity enhance membrane permeability and target binding. For example:
- Enzyme Inhibition : Brominated analogs show 3-fold higher IC values against cyclooxygenase-2 (COX-2) compared to chloro derivatives due to stronger halogen bonding with active-site residues .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM). Bromine substitution increases apoptosis induction by 40% vs. chloro analogs .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Model interactions with proteins (e.g., kinases) using the bromine atom as a halogen bond donor. Adjust van der Waals radii parameters for Br (1.85 Å) to improve pose prediction .
- QSAR Models : Correlate Hammett σ values of substituents (Br: σ = 0.39, Cl: σ = 0.23) with logP and IC data to design analogs with optimized bioactivity .
Q. How do solvent polarity and proticity affect the compound’s stability during storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the cyano group is accelerated in protic solvents (e.g., MeOH/HO). Monitor via HPLC with a C18 column (λ = 254 nm) .
- Storage Recommendations : Use anhydrous DCM or acetonitrile at –20°C, with molecular sieves (3Å) to reduce hydrolysis to <5% over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
